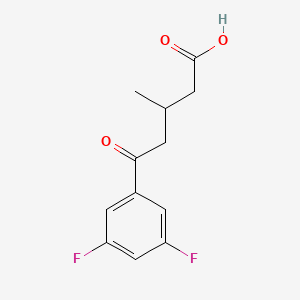
1-(Trimethylsilyl)-3,4-dimethoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Trimethylsilyl)-3,4-dimethoxybenzene is an organic compound characterized by the presence of a trimethylsilyl group attached to a benzene ring substituted with two methoxy groups at the 3 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trimethylsilyl)-3,4-dimethoxybenzene typically involves the introduction of a trimethylsilyl group to a benzene ring that already has methoxy substituents. One common method is the reaction of 3,4-dimethoxybenzene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions: 1-(Trimethylsilyl)-3,4-dimethoxybenzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzene ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
1-(Trimethylsilyl)-3,4-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions with methoxy-substituted aromatic compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
作用機序
The mechanism by which 1-(Trimethylsilyl)-3,4-dimethoxybenzene exerts its effects is primarily through its interactions with other molecules. The trimethylsilyl group can act as a protecting group, temporarily modifying the reactivity of the benzene ring. This allows for selective reactions to occur at other positions on the molecule. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and stability .
類似化合物との比較
1-(Trimethylsilyl)-1-propyne: Used in similar synthetic applications but differs in the presence of an alkyne group.
4-Trimethylsilyl diphenyl acetylene: Another compound with a trimethylsilyl group, used in polymer synthesis
Uniqueness: 1-(Trimethylsilyl)-3,4-dimethoxybenzene is unique due to the combination of the trimethylsilyl group and the methoxy substituents on the benzene ring. This combination imparts specific chemical properties that are not found in other similar compounds, making it valuable for targeted synthetic applications and research .
特性
IUPAC Name |
(3,4-dimethoxyphenyl)-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2Si/c1-12-10-7-6-9(14(3,4)5)8-11(10)13-2/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGECRSZTHPBDLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[Si](C)(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4'-Butyl-[1,1'-biphenyl]-3-thiol](/img/structure/B7779608.png)






